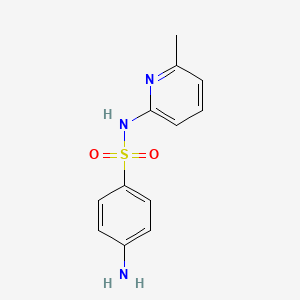
5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid is a complex organic compound notable for its unique chemical structure and potential applications in various fields, including pharmaceuticals and chemical research. It features multiple functional groups, including pyrrolidine and benzoic acid moieties, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid typically involves a multi-step process:
Formation of the pyrimidinyl intermediate: : Starting with a suitable pyrimidine precursor, the ethyl and fluorine substituents are introduced using ethylating and fluorinating agents under controlled conditions.
Nucleophilic substitution: : The pyrrolidine moiety is attached to the pyrimidine ring via a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Sulfonylation: : The sulfonyl group is introduced through the reaction of the resulting intermediate with a sulfonyl chloride derivative.
Benzoic acid formation: : Finally, the fluorobenzoic acid moiety is integrated into the molecule through a Friedel-Crafts acylation reaction, involving an acid chloride and a Lewis acid catalyst.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This can include continuous flow processes, using more robust catalysts, and employing automated reaction systems to ensure reproducibility and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions at specific sites, particularly the pyrrolidine ring and the ethyl group.
Reduction: : Reduction can be applied to various functional groups within the molecule, potentially altering its chemical properties and reactivity.
Substitution: : The fluorine atoms within the compound can be targets for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophiles like alkoxides or electrophiles like alkyl halides under basic or acidic conditions, respectively.
Major Products:
Depending on the reaction conditions and reagents used, the major products can vary. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Applications De Recherche Scientifique
5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid has numerous scientific research applications:
Chemistry: : Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: : Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: : Utilized in the synthesis of other complex organic molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
Molecular Targets and Pathways:
The mechanism of action of 5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. Its effects are mediated through the modulation of signaling pathways or inhibition of enzymatic activities, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
5-Fluoro-2-(methylsulfonyl)benzoic acid: : Lacks the pyrrolidine and pyrimidine moieties, resulting in different reactivity and biological activity.
6-Ethyl-5-fluoropyrimidin-4-yl derivatives: : These compounds share a similar pyrimidine core but differ in their substituents, leading to variations in chemical properties and applications.
Uniqueness:
What sets 5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid apart is its unique combination of functional groups, which impart distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development across multiple disciplines.
Propriétés
IUPAC Name |
5-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonyl-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O5S/c1-2-14-15(19)16(21-9-20-14)27-10-5-6-22(8-10)28(25,26)11-3-4-13(18)12(7-11)17(23)24/h3-4,7,9-10H,2,5-6,8H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPZHMJFRFMKDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3,4-difluorophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2387832.png)

![5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-furoic acid](/img/structure/B2387836.png)



![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2387843.png)
![Tert-butyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate](/img/structure/B2387846.png)


![2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2387849.png)
![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate](/img/structure/B2387850.png)
